2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide
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Overview
Description
2-[2-(1,10-Phenanthrolin-2-yl)phenyl]acetamide is a complex organic compound that features a phenanthroline moiety attached to a phenyl group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenanthroline derivative. One common method involves the reaction of o-bromophenol with n-butyllithium, followed by nucleophilic addition to the phenanthroline and subsequent oxidation to yield the ligand precursor . This precursor is then reacted with various reagents to form the final acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: The phenyl and phenanthroline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or phenanthroline rings.
Scientific Research Applications
2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Medicine: Research is ongoing into the potential use of these metal complexes in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial processes, such as catalysis and materials science.
Mechanism of Action
The mechanism by which 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
2-(1,10-Phenanthrolin-2-yl)phenol: This compound is similar in structure but lacks the acetamide linkage.
1,10-Phenanthroline: A simpler compound that forms similar metal complexes but with different properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry but different electronic properties.
Uniqueness
2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide is unique due to the presence of both the phenanthroline and phenylacetamide moieties, which provide distinct electronic and steric properties. This uniqueness allows it to form specific metal complexes with tailored reactivity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
2416230-52-7 |
---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 |
Purity |
95 |
Origin of Product |
United States |
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